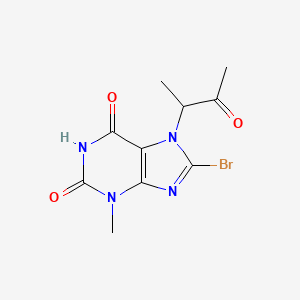
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method includes the reaction of cyclohexanone with ammonia and cyanide sources under controlled conditions to form the aminonitrile intermediate, followed by resolution using chiral acids .
Industrial Production Methods
Industrial production often employs enantioselective synthesis techniques, including the use of chiral auxiliaries or catalysts to ensure high enantiomeric excess. Techniques such as crystallization and chromatography are also utilized to separate the desired enantiomer from the racemic mixture .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly uses hydrogen gas with metal catalysts or borohydrides.
Substitution: Utilizes halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, primary amines, and nitriles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Aminocyclohexane-1-carbonitrile;hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Aminocyclohexane-1-carbonitrile: Without the hydrochloride salt form.
Cyclohexylamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other similar compounds .
Eigenschaften
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUIYULCKXPPX-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propanamide](/img/structure/B2643435.png)
![(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2643436.png)
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2643437.png)
![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2643439.png)
![5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide](/img/structure/B2643440.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)
![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)



![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)


